2-(3-Ethoxyoxan-4-yl)acetic acid

Description

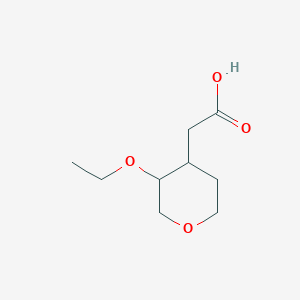

2-(3-Ethoxyoxan-4-yl)acetic acid is a carboxylic acid derivative featuring a tetrahydropyran (oxane) ring substituted with an ethoxy group at the 3-position and an acetic acid moiety at the 4-position. For instance, 2-(3-methoxyoxan-4-yl)acetic acid (CAS 1369243-54-8) shares a similar backbone but with a methoxy group instead of ethoxy . Applications may include roles in drug design, leveraging the tetrahydropyran ring’s stability and the carboxylic acid’s reactivity for further derivatization.

Properties

IUPAC Name |

2-(3-ethoxyoxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-2-13-8-6-12-4-3-7(8)5-9(10)11/h7-8H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYXWZURFHYWNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1COCCC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxyoxan-4-yl)acetic acid typically involves the reaction of ethyl oxirane with acetic acid under acidic or basic conditions. The reaction proceeds through the opening of the oxirane ring, followed by the formation of the oxane ring and the attachment of the acetic acid group. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high throughput. The process may also include purification steps such as distillation or crystallization to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyoxan-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Cyclic Ether Derivatives

a. 2-(3-Methoxyoxan-4-yl)acetic Acid (CAS 1369243-54-8)

- Structure : Methoxy-substituted tetrahydropyran ring.

- Properties : Increased hydrophilicity compared to the ethoxy analog due to the smaller methoxy group.

- Applications : Used in medicinal chemistry for drug synthesis .

b. 2-(Oxolan-2-ylmethoxy)acetic Acid (CAS 854702-18-4)

- Structure : Tetrahydrofuran (oxolane) ring with a methoxy-linked acetic acid.

- Properties : Molecular weight 160.17, XLogP3 = 0.1, indicating moderate lipophilicity.

- Synthesis : Likely involves etherification of tetrahydrofuran derivatives .

*Calculated values based on structural analogs.

Phenylacetic Acid Derivatives

a. 2-(3-Bromo-4-methoxyphenyl)acetic Acid (CAS 102001-74-3)

- Structure : Phenyl ring with bromo (electron-withdrawing) and methoxy (electron-donating) groups.

- Properties : C–C–C angles at substituents (118.2°–121.5°) reflect electronic effects; forms centrosymmetric hydrogen-bonded dimers .

- Applications : Intermediate in natural product synthesis (e.g., Combretastatin A-4) .

b. 2-(4-Ethoxy-3-hydroxyphenyl)acetic Acid (CAS 26691-28-1)

- Structure : Ethoxy and hydroxyl groups on phenyl.

- Properties: Molecular formula C10H12O4; hydrogen bond donor/acceptor capacity enhances solubility.

- Synthesis : Bromination or hydroxylation of phenylacetic acid precursors .

Heterocyclic Acetic Acid Derivatives

a. 2-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic Acid (CAS 613656-84-1)

- Structure: Thiazolidinone ring with conjugated acetic acid.

- Properties : Molecular weight 201.20; electron-withdrawing dioxo groups enhance reactivity .

b. 2-(3-Methylisoxazol-5-yl)acetic Acid (CAS 19668-85-0)

Key Findings and Implications

- Substituent Effects : Ethoxy groups enhance lipophilicity compared to methoxy (e.g., this compound vs. methoxy analog). Bromo substituents in phenylacetic acids induce electronic distortions, affecting crystallinity and reactivity .

- Synthetic Routes : Cyclic ether derivatives often utilize ring-forming reactions, while phenylacetic acids rely on electrophilic substitution (e.g., bromination ).

- Applications : Tetrahydropyran-based acids are valuable in drug design, whereas phenylacetic acids serve in natural product synthesis (e.g., Combretastatin A-4 ).

Biological Activity

2-(3-Ethoxyoxan-4-yl)acetic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by its oxane ring structure, which contributes to its unique properties. The chemical formula is , and it possesses functional groups that may interact with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Research indicates that this compound may have antimicrobial properties, potentially inhibiting the growth of pathogenic bacteria. In particular, it has been tested against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, showing promising results.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The compound may bind to active sites of enzymes, preventing substrate access and inhibiting enzymatic activity. This is particularly relevant in the context of anti-inflammatory and antimicrobial actions.

- Signaling Pathways : It may modulate various cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers compared to controls. This suggests potential for development as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 0.5 mg/mL. This indicates strong potential for use in treating bacterial infections.

- Enzyme Inhibition : A study assessing the inhibition of aldose reductase revealed that this compound could serve as a lead compound for developing new treatments for diabetic complications due to its inhibitory effects on this enzyme.

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.